molecular formula C14H12N4O2S B3723895 2-{[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE

2-{[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE

Cat. No.: B3723895
M. Wt: 300.34 g/mol
InChI Key: GPFBJCNZGQWZFA-UHFFFAOYSA-N
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Description

2-{[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-8-6-12(19)18-14(15-8)21-7-11-16-10-5-3-2-4-9(10)13(20)17-11/h2-6H,7H2,1H3,(H,15,18,19)(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFBJCNZGQWZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE typically involves multiple steps. One common method includes the reaction of 6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl with a suitable sulfanyl methylating agent, followed by cyclization to form the quinazolinone ring. The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. They involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

2-{[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE apart is its unique combination of a quinazolinone core with a sulfanyl methyl group. This structural feature enhances its binding affinity to certain enzymes, making it a potent inhibitor with potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE
Reactant of Route 2
Reactant of Route 2
2-{[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE

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